2-(4-Bromophenoxy)acetohydrazide
Overview
Description
The compound "2-(4-Bromophenoxy)acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential biological activities. The bromophenol moiety in such compounds is of particular interest due to its bioactive properties. Research has been conducted on various bromophenol derivatives, including those with acetohydrazide groups, to explore their chemical and biological characteristics .
Synthesis Analysis
The synthesis of bromophenol derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of "2-(4-Methoxyphenoxy)acetohydrazide" was achieved by reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol . Similarly, other related compounds, such as "2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates," were synthesized from 5-bromo-N'-(1-arylethylidene)-2-hydroxybenzohydrazides by refluxing with acetic anhydride .
Molecular Structure Analysis
The molecular structure of bromophenol acetohydrazides is characterized by the presence of hydrogen bonds and π-π interactions, which stabilize their crystal structures. For example, the crystal structure of a related compound, "2′-[(5-Bromo-1H-indol-3-yl)methylene]-2-(1H-indol-3-yl)acetohydrazide ethyl acetate solvate," features hydrogen bonds forming a linear chain, with the acetohydrazide oxygen atom serving as an acceptor to the amide and amino groups . The N-N bond length in "2-(4-Methoxyphenoxy)acetohydrazide" suggests some degree of electronic delocalization within the molecule .
Chemical Reactions Analysis
The chemical reactivity of bromophenol acetohydrazides can be inferred from their interactions with other molecules. For instance, the oxovanadium complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide showed significant urease inhibitory activity, indicating the potential for such compounds to participate in enzyme inhibition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol acetohydrazides are influenced by their molecular structures. The presence of bromine and the acetohydrazide group contributes to their bioactivity. The synthesized compounds exhibit strong antioxidant activities, as demonstrated by various bioanalytical assays, and also show inhibitory actions against metabolic enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase isoenzymes . The urease inhibitory activities of related compounds have been quantified, with IC50 values indicating strong inhibition .
Scientific Research Applications
Antimicrobial Properties: 2-(4-Bromophenoxy)acetohydrazide is a precursor in synthesizing Schiff bases and Thiazolidinone derivatives with notable antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Nonlinear Optical Applications: Hydrazones derived from 2-(4-Bromophenoxy)acetohydrazide exhibit potential for optical device applications, such as optical limiters and optical switches, due to their two-photon absorption properties (Naseema et al., 2010).
Synthesis of Novel Compounds: Its use in synthesizing new imines and thiazolidinones with antimicrobial properties is demonstrated (Fuloria, Singh, Yar, & Ali, 2009).
Anticonvulsant Activity: Derivatives of 2-(4-Bromophenoxy)acetohydrazide have been found effective in anticonvulsant screening, suggesting potential applications in epilepsy treatment (Kumar et al., 2011).
Analgesic and Anti-inflammatory Activities: Cyclization of 2-(4-Bromophenoxy)acetohydrazide produces novel oxadiazole derivatives with significant analgesic and anti-inflammatory effects (Dewangan et al., 2015).
Antileishmanial Activity: New analogues of 2-(4-Bromophenoxy)acetohydrazide have shown promising antileishmanial activity, indicating potential in leishmaniasis treatment (Ahsan et al., 2016).
Anticancer Properties: Studies have investigated the anticancer properties of 2-(4-Bromophenoxy)acetohydrazide derivatives, revealing potential applications in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Corrosion Inhibition: The compound has been studied as a corrosion inhibitor for metals like galvanized steel and stainless steel in acidic solutions (Gaber, 2021).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZQWMLTVDXDGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351136 | |
Record name | 2-(4-bromophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)acetohydrazide | |
CAS RN |
16738-00-4 | |
Record name | 2-(4-bromophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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